molecular formula C7H9N5O B3348911 2-amino-3,7-dimethyl-3H-purin-6(7H)-one CAS No. 19143-67-0

2-amino-3,7-dimethyl-3H-purin-6(7H)-one

Cat. No.: B3348911
CAS No.: 19143-67-0
M. Wt: 179.18 g/mol
InChI Key: KDXAUYFKVGLUHH-UHFFFAOYSA-N
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Description

2-amino-3,7-dimethyl-3H-purin-6(7H)-one is a purine derivative. Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly as components of nucleic acids (DNA and RNA). This compound is structurally related to xanthine, a purine base found in most human body tissues and fluids and in other organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of purine derivatives typically involves multi-step organic reactions. One common method is the condensation of a suitable amine with a purine precursor under controlled conditions. For 2-amino-3,7-dimethyl-3H-purin-6(7H)-one, the synthesis might involve:

  • Starting with a purine base like xanthine.
  • Introducing amino and methyl groups through substitution reactions.
  • Using catalysts and specific reaction conditions to ensure the correct placement of functional groups.

Industrial Production Methods

Industrial production of such compounds often involves:

  • Large-scale chemical synthesis using automated reactors.
  • Purification processes like crystallization or chromatography to isolate the desired compound.
  • Quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,7-dimethyl-3H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially forming different purine derivatives.

    Reduction: Reduction reactions can add hydrogen atoms to the compound, changing its structure and reactivity.

    Substitution: Functional groups on the purine ring can be substituted with other groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce different purine oxides, while substitution could yield various alkylated purines.

Scientific Research Applications

2-amino-3,7-dimethyl-3H-purin-6(7H)-one, like other purine derivatives, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating diseases related to purine metabolism.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action for purine derivatives often involves:

    Molecular targets: Such as enzymes involved in purine metabolism.

    Pathways: Including nucleotide synthesis and degradation pathways.

    Effects: Modulating the activity of these enzymes and pathways can have significant biological effects, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Xanthine: A naturally occurring purine base.

    Caffeine: A stimulant found in coffee and tea, structurally similar to xanthine.

    Theobromine: Found in chocolate, another xanthine derivative.

Uniqueness

2-amino-3,7-dimethyl-3H-purin-6(7H)-one is unique due to its specific functional groups, which can confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

2-amino-3,7-dimethylpurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)10-7(8)12(5)2/h3H,1-2H3,(H2,8,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXAUYFKVGLUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N=C(N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437452
Record name 6H-Purin-6-one, 2-amino-3,7-dihydro-3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19143-67-0
Record name 6H-Purin-6-one, 2-amino-3,7-dihydro-3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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